1-Eicosene
Description
Nomenclature and Chemical Structure within Scholarly Contexts
1-Eicosene (B165122), a long-chain hydrocarbon, is systematically identified in scientific literature under several names. According to the International Union of Pure and Applied Chemistry (IUPAC), its official name is icos-1-ene epa.govnih.govnist.govfishersci.com. It is also commonly referred to as α-eicosene, cetyl ethylene (B1197577), and Neodene 20 nist.govcas.orgnist.govnist.gov. The compound is registered under the CAS Number 3452-07-1 epa.govnist.govcas.orgnist.govnist.govsigmaaldrich.com.
The chemical structure of this compound is defined by the molecular formula C₂₀H₄₀ epa.govnih.govnist.govnist.govcymitquimica.comwikidata.orgguidechem.com. Its molecular weight is approximately 280.53 g/mol epa.govsigmaaldrich.comguidechem.com. The structure consists of a 20-carbon chain with a double bond located at the first carbon position (the alpha position) cymitquimica.com. This terminal double bond is the most reactive part of the molecule, making this compound a valuable intermediate in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | icos-1-ene | epa.govnih.govnist.govfishersci.com |
| CAS Number | 3452-07-1 | epa.govnist.govcas.orgnist.govnist.govsigmaaldrich.com |
| Molecular Formula | C₂₀H₄₀ | epa.govnih.govnist.govnist.govcymitquimica.comwikidata.orgguidechem.com |
| Molecular Weight | ~280.53 g/mol | epa.govsigmaaldrich.comguidechem.com |
| Melting Point | 26-30 °C | nih.govsigmaaldrich.comchemicalbook.com |
| Boiling Point | 151 °C at 1.5 mmHg | cas.orgsigmaaldrich.comchemicalbook.com |
| Appearance | Colorless solid or liquid | nih.govcymitquimica.com |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) | sigmaaldrich.comcymitquimica.com |
Historical Overview of this compound Research and Discovery
The history of this compound is intrinsically linked to the broader development of alpha-olefins and advancements in polymerization catalysis. While the specific moment of its initial discovery is not discretely documented, its availability for research and industrial use emerged from breakthroughs in ethylene oligomerization. The development of Ziegler-Natta catalysts in the mid-20th century, and later, metallocene catalysts, were pivotal. These catalytic systems allowed for the controlled synthesis of high-purity linear alpha-olefins, including this compound, from ethylene feedstock cpchem.com.
Early academic work focused on characterizing the fundamental properties of long-chain olefins. As catalyst technology matured, research expanded to explore the polymerization of this compound and its copolymerization with other olefins. Studies using zirconocene (B1252598) and hafnocene catalysts demonstrated the ability to produce poly-1-eicosene chemicalbook.com. This foundational research paved the way for its eventual use in creating more complex and high-performance materials.
Significance of this compound in Contemporary Chemical Science
In modern chemical science, this compound is recognized as a significant intermediate with diverse applications, primarily driven by the demands of the lubricant and polymer industries.
A principal application of this compound is in the synthesis of poly-alpha-olefins (PAOs) google.comgoogle.com. PAOs are high-performance synthetic base oils used in premium lubricants for automotive and industrial purposes. Their desirable properties, such as high thermal stability and a high viscosity index, are a direct result of the controlled oligomerization of alpha-olefins like this compound google.com.
Furthermore, this compound serves as a comonomer in the production of specialty polymers. For instance, copolymers of this compound and ethene have been prepared using specific catalyst systems to modify the properties of the resulting polyethylene (B3416737) sigmaaldrich.comchemicalbook.com. Its incorporation as a long-chain branch can influence the polymer's final characteristics, such as density and flexibility.
The reactivity of its terminal double bond also makes this compound a precursor for a range of other chemicals. It is used in the synthesis of surfactants, which are key components in detergents and other cleaning agents nih.govcymitquimica.com. It is also a starting material for producing plasticizer alcohols and various oilfield chemicals nih.gov. Research has demonstrated its use in the synthesis of complex organic molecules such as (Z)-tetracos-5-enoic acid chemicalbook.com.
Table 2: Key Research Applications of this compound
| Application Area | Specific Use | Significance |
|---|---|---|
| Synthetic Lubricants | Production of Poly-alpha-olefins (PAOs) | Forms the base oil for high-performance lubricants with excellent thermal stability and viscosity properties google.com. |
| Polymer Science | Comonomer with ethene (ethylene) | Modifies the structure and properties of polyethylene sigmaaldrich.comchemicalbook.com. |
| Surfactant Production | Precursor for surfactants | Used to create cleaning agents and detergents nih.govcymitquimica.com. |
| Organic Synthesis | Intermediate for specialty chemicals | Used in the synthesis of compounds like (Z)-tetracos-5-enoic acid and plasticizer alcohols nih.govchemicalbook.com. |
Properties
IUPAC Name |
icos-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMFXQBUQXONLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
27323-11-1 | |
| Record name | 1-Eicosene, homopolymer | |
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DSSTOX Substance ID |
DTXSID1029257 | |
| Record name | 1-Eicosene | |
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Molecular Weight |
280.5 g/mol | |
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Physical Description |
Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS] | |
| Record name | 1-Eicosene | |
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| Record name | 1-Eicosene | |
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Vapor Pressure |
0.0000106 [mmHg] | |
| Record name | 1-Eicosene | |
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CAS No. |
3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8 | |
| Record name | 1-Eicosene | |
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| Record name | 1-Eicosene | |
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| Record name | Eicosene | |
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| Record name | 1-EICOSENE | |
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| Record name | Icos-1-ene | |
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| Record name | 1-EICOSENE | |
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Advanced Synthetic Methodologies for 1 Eicosene and Its Derivatives
Catalytic Synthesis Pathways
The synthesis of 1-eicosene (B165122) and its derivatives is heavily reliant on advanced catalytic methodologies. These pathways offer precise control over the chemical transformations, leading to high yields and selectivities. The primary catalytic routes involve homogeneous and heterogeneous systems, each with distinct advantages and mechanisms. Furthermore, polymerization and copolymerization reactions utilizing specific catalysts like Ziegler-Natta, metallocene, and pyridylamidohafnium systems are crucial for producing polymers derived from this compound.
Homogeneous Catalysis for this compound Production
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity for the synthesis of this compound, primarily through olefin metathesis. uu.nl In these systems, well-defined molecular catalysts are utilized, allowing for precise tuning of reactivity and selectivity at the molecular level. illinois.edu The key advantage of homogeneous catalysts lies in their well-defined active sites, which facilitates kinetic control over the reaction as substrate diffusion to the catalyst is rapid and unimpeded by phase boundaries. illinois.edu
One of the significant reactions for producing long-chain alpha-olefins like this compound is the ethenolysis of larger internal olefins. Homogeneous ruthenium-based catalysts, such as Grubbs-type catalysts, are known for their high activity in these transformations. illinois.edu For instance, a bis-cyclic alkyl amino carbene ruthenium Grubbs metathesis catalyst has demonstrated rapid ethenolysis activity. illinois.edu While specific data for this compound production via this method is not extensively detailed in the provided search results, the general principles of olefin metathesis with such catalysts are directly applicable.
The primary challenge associated with homogeneous catalysis is the separation of the catalyst from the product mixture, which can be a significant hurdle in industrial applications. rsc.org Research efforts are ongoing to develop strategies for catalyst recovery and recycling to enhance the economic viability and sustainability of these processes. rsc.org
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely employed in industrial processes due to their operational simplicity, including easy separation from the reaction products and potential for reuse. riverocrespolab.comyoutube.com These catalysts are typically solid materials that provide active sites on their surface for the chemical reaction to occur. youtube.com In the context of this compound synthesis, heterogeneous catalysts are particularly relevant for olefin metathesis reactions.
Supported metal oxides, such as molybdenum and tungsten oxides on silica (B1680970) or alumina (B75360) supports, are common heterogeneous catalysts for olefin metathesis. researchgate.netrsc.org The active sites in these catalysts are thought to be metal alkylidene species that form in situ on the catalyst surface. researchgate.net The performance of these catalysts can be influenced by various factors, including the type of metal, the support material, and the reaction conditions. core.ac.uknih.gov
One of the key advantages of heterogeneous catalysis is the ability to immobilize active catalytic species on a solid support, which can prevent catalyst deactivation and facilitate continuous flow processes. rsc.org This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. uu.nl
Silica-supported catalysts are a prominent class of heterogeneous catalysts used in olefin metathesis for the production of alpha-olefins like this compound. acs.orgnih.gov These catalysts offer a high surface area and can be functionalized to anchor specific active metal complexes. Molybdenum-based catalysts supported on silica have been shown to be active and selective for the low-temperature metathesis of linear α-olefins. nih.gov
For instance, a study investigating silica-supported molybdenum imido adamantylidene complexes found that their immobilization on the silica surface dramatically increased their activity compared to their homogeneous counterparts. ethz.ch These supported catalysts are competent initiators for the metathesis of both internal and terminal olefins. ethz.ch Another example includes triethoxysilyl-functionalized N-heterocyclic carbene ligands used to prepare second-generation ruthenium olefin metathesis catalysts that are subsequently grafted onto silica gel. nih.gov These solid-supported catalysts are efficient and recyclable, with no detectable levels of ruthenium leaching into the product. nih.gov
The interaction between the olefin and the catalyst surface is a key parameter influencing the activity of silica-supported olefin metathesis catalysts. acs.org The nature of the silica support, including the presence and type of silanol (B1196071) groups, can affect the adsorption of olefinic products and consequently the catalyst's activity. acs.org
The length of the olefin chain can have a significant impact on the activity of catalysts in metathesis reactions. acs.orgnih.gov Studies on silica-supported molybdenum oxo-based catalysts have demonstrated a strong dependency of activity on the α-olefin chain length, with reaction rates decreasing as the substrate chain length increases. nih.gov For example, when testing the metathesis of a series of linear α-olefins from 1-octene (B94956) to this compound, a noticeable decrease in the product formation rate was observed with increasing chain length. acs.org
This phenomenon is attributed to the adsorption of the bulky, di-substituted, and more electron-rich olefin metathesis products on the catalyst surface, which is influenced by the quantity and types of Si-OH groups on the silica support. acs.org In contrast, molecularly defined alkylidene catalysts, both in homogeneous and silica-supported forms, exhibit very high reaction rates with much less dependence on the olefin chain length. nih.gov
To mitigate issues with solubility for very long-chain products, lower substrate concentrations are sometimes used in reaction tests, as was the case for this compound. acs.orgnih.gov The following table summarizes the maximum product formation rates for the metathesis of various linear α-olefins using a (≡SiO)₂Mo(═O)₂-red catalyst, illustrating the effect of chain length.
| α-Olefin | Maximum Product Formation Rate at 70°C (mmol product [mmol Mo]⁻¹ [min]⁻¹) | Maximum Product Formation Rate at 30°C (mmol product [mmol Mo]⁻¹ [min]⁻¹) |
|---|---|---|
| 1-Octene | 9.9 | 3.2 |
| 1-Nonene | 7.8 | 2.6 |
| 1-Tridecene | 4.5 | 2.0 |
| 1-Hexadecene | 2.7 | 1.6 |
| This compound | 0.9 | 0.4 |
Ziegler-Natta and Metallocene Catalysis for this compound Polymerization
Ziegler-Natta and metallocene catalysts are cornerstone technologies in the polymerization of alpha-olefins, including this compound. behinpolymerco.com These catalysts facilitate the production of polyolefins with controlled microstructures and properties. nih.gov
Ziegler-Natta catalysts, typically composed of a transition metal compound (like titanium tetrachloride) and an organoaluminum co-catalyst, are predominantly heterogeneous systems. behinpolymerco.comwikipedia.org They are highly effective for producing high-density polyethylene (B3416737) and isotactic polypropylene (B1209903). behinpolymerco.com Modern supported Ziegler-Natta catalysts often use magnesium chloride as a support to enhance stereoselectivity. wikipedia.org
Metallocene catalysts, on the other hand, are a class of single-site catalysts, usually based on Group 4 metals like titanium, zirconium, or hafnium, complexed with cyclopentadienyl (B1206354) ligands. wikipedia.orghhu.de They are typically used in homogeneous systems with a methylaluminoxane (B55162) (MAO) co-catalyst. wikipedia.org The single-site nature of metallocene catalysts allows for the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation. nih.govhhu.de This precise control over the polymer architecture enables the tailoring of polymer properties for specific applications. hhu.de While Ziegler-Natta catalysts are cost-effective and robust for large-scale production, metallocene catalysts offer superior control over the polymer's structure. grace.com
The polymerization of this compound using these catalysts would lead to the formation of poly(this compound), a polymer with long hydrocarbon side chains, which would impart unique properties to the material. The choice between Ziegler-Natta and metallocene catalysts would depend on the desired polymer characteristics, such as molecular weight, molecular weight distribution, and stereoregularity.
Pyridylamidohafnium Catalysts in Copolymerization with this compound
Pyridylamidohafnium catalysts are a class of post-metallocene, single-site catalysts that have shown significant promise in olefin polymerization and copolymerization. rsc.org These catalysts, when activated, can effectively copolymerize ethylene (B1197577) with various alpha-olefins. figshare.com While direct studies on the copolymerization of this compound with pyridylamidohafnium catalysts are not detailed in the provided search results, their performance with other long-chain alpha-olefins like 1-octene provides valuable insights. osti.govresearchgate.net
These hafnium-based catalysts have demonstrated the ability to produce copolymers with high comonomer incorporation and high molecular weights. researchgate.net The ligand architecture and the choice of support material can significantly influence the catalyst's activity and the resulting polymer's properties. osti.gov For instance, in the copolymerization of ethylene and 1-octene, pyridylamido-Hf catalysts supported on sulfated alumina or zirconia showed large variations in activity and comonomer incorporation based on ligand and support manipulation. osti.gov
A notable characteristic of some pyridylamidohafnium catalyst systems is their ability to mediate chain-shuttling polymerization, which allows for the production of block copolymers. figshare.com The copolymerization of ethylene with this compound using these catalysts would likely result in copolymers with long alkyl branches, influencing their thermal and mechanical properties. The reactivity of the long this compound monomer with the catalyst's active site would be a critical factor in determining the efficiency of its incorporation into the polymer chain.
The following table presents data on the isoselective polymerization of 4-methylpentene using different pyridylamido hafnium catalysts, which can serve as a model for the potential behavior of these catalysts with other bulky alpha-olefins like this compound.
| Catalyst | Activity (kg PMP (mol Hf h)⁻¹) | Molecular Weight Distribution (MWD) | Polymer Isotacticity ([mmmm] %) | Melting Temperature (Tm °C) |
|---|---|---|---|---|
| Catalyst 1 (R₁ = 2-iPr–Ph, R₂ = H) | 14,500 | > 10 (bimodal) | > 99 | 229–240 |
| Catalyst 2 (R₁ = tBu, R₂ = H) | Lower than Catalyst 1 | 3.0–4.7 (unimodal) | > 99 | 229–240 |
| Catalyst 3 (R₁ = R₂ = Me) | Lower than Catalyst 1 | > 10 (bimodal) | > 99 | 229–240 |
Non-Catalytic Synthetic Approaches for this compound
While catalytic methods such as ethylene oligomerization dominate the industrial production of linear alpha-olefins like this compound, non-catalytic approaches offer alternative pathways. One significant non-catalytic method is thermal cracking, also known as steam cracking. This process involves the high-temperature decomposition of long-chain hydrocarbons in the absence of a catalyst.
In this process, a feedstock of large hydrocarbon molecules, such as those found in petroleum fractions or polyethylene wax, is heated to temperatures typically ranging from 550 to 900°C. frontiersin.orgwhiterose.ac.uk The intense heat provides the energy necessary to break the strong carbon-carbon bonds within the molecules, leading to the formation of a mixture of smaller, often unsaturated, hydrocarbons. This product stream includes a range of alpha-olefins, and through subsequent separation and distillation processes, this compound can be isolated. The distribution of the resulting olefin chain lengths is dependent on the specific feedstock and cracking conditions.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing more sustainable and environmentally benign methods for chemical production. researchgate.net These principles provide a framework for chemists and chemical engineers to design processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. youtube.com While large-scale production of this compound is often achieved through catalytic oligomerization of ethylene, such as in the Shell Higher Olefin Process (SHOP), these principles can be used to evaluate and improve the environmental performance of such methods. frontiersin.orgwhiterose.ac.uk
The twelve principles of green chemistry are fundamental to this approach.
| Principle Number | Principle Name | Description |
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |
| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |
| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
Synthesis of Functionalized this compound Derivatives
This compound serves as a valuable starting material for the synthesis of more complex, functionalized molecules. Its terminal double bond provides a reactive site for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.
A notable example of derivatization is the facile, multi-step synthesis of (Z)-tetracos-5-enoic acid and racemic cis-4-(2-octadecylcyclopropane-1-yl)-butanoic acid starting from this compound. nih.gov This synthetic pathway demonstrates the utility of this compound in building long-chain fatty acids and their cyclopropane (B1198618) derivatives.
The synthesis proceeds through several key steps:
Epoxidation: The process begins with the epoxidation of the terminal double bond of this compound to form 1,2-epoxyeicosane.
Oxidative Cleavage: The resulting epoxide is then cleaved using periodic acid. This reaction breaks the carbon-carbon bond of the former double bond, yielding nonadecanal (B95530), an aldehyde with a 19-carbon chain. nih.gov
Wittig Reaction: The nonadecanal is subsequently reacted with 4-carboxybutyltriphenylphosphonium bromide in a Wittig reaction. This step forms a new carbon-carbon double bond, extending the carbon chain and introducing a carboxylic acid group to predominantly yield (Z)-tetracos-5-enoic acid. nih.gov
Cyclopropanation: In the final step, the (Z)-tetracos-5-enoic acid undergoes a Simmons-Smith type cyclopropanation. This reaction converts the cis-double bond into a cyclopropane ring, yielding the target molecule, racemic cis-4-(2-octadecylcyclopropane-1-yl)-butanoic acid. nih.govnih.gov The Simmons-Smith reaction is known for its stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane product. nrochemistry.comtcichemicals.com
| Step | Starting Material | Key Reagents | Product | Transformation |
| 1 | This compound | Epoxidizing Agent (e.g., m-CPBA) | 1,2-Epoxyeicosane | Epoxidation |
| 2 | 1,2-Epoxyeicosane | Periodic acid (H₅IO₆) | Nonadecanal | Oxidative Cleavage |
| 3 | Nonadecanal | 4-carboxybutyltriphenylphosphonium bromide | (Z)-tetracos-5-enoic acid | Wittig Reaction |
| 4 | (Z)-tetracos-5-enoic acid | Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu) | Racemic cis-4-(2-octadecylcyclopropane-1-yl)-butanoic acid | Simmons-Smith Cyclopropanation |
This synthetic route highlights how a simple alpha-olefin like this compound can be strategically elaborated into complex, high-value molecules with specific stereochemistry and functionality.
Advanced Spectroscopic and Analytical Characterization of 1 Eicosene
Gas Chromatography-Mass Spectrometry (GC-MS) for 1-Eicosene (B165122) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including hydrocarbons like this compound. The GC component separates the mixture based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase, while the MS component detects and identifies the eluting compounds based on their mass-to-charge ratio fragments.
GC-MS analysis has been successfully applied to identify this compound in various complex matrices. For instance, this compound was identified as a main component in the lipid-soluble fraction of Pinellia ternate fermented with Bacillus, using GC-MS with a DB-5MS column. ajol.info Another study utilizing GC-MS for the analysis of the ethanolic extract of Mangifera indica leaves also reported the presence of this compound (specifically, 3-eicosene was mentioned as a higher hydrocarbon component). chemsociety.org.ng Furthermore, this compound has been detected in the chloroform (B151607) fraction of Cleome amblyocarpa using GC-MS. jrespharm.com These studies highlight the utility of GC-MS in identifying this compound within complex biological and plant extracts.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Samples Containing this compound
Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power compared to traditional one-dimensional GC, making it particularly suitable for the analysis of complex samples. This technique uses two different stationary phases in series, providing a significantly increased peak capacity and improved resolution of coeluting compounds. GCxGC can be coupled with mass spectrometry (GCxGC-MS) for detailed characterization of complex mixtures.
GCxGC-MS has been employed in the characterization of lipid-rich biological matrices, such as human cerumen, where this compound was among the identified compounds. nih.gov, acs.org The application of GCxGC-MS revealed visually recognizable compound class clusters, including alkenes like this compound, within the complex chromatograms. acs.org This demonstrates the ability of GCxGC to effectively separate and allow for the identification of this compound even in highly intricate samples. Research groups have also reported the use of pulsed flow modulation GC×GC-MS with Supersonic Molecular Beams for the analysis of complex petrochemical samples, a technique that could be applied to samples containing this compound. up.ac.za
Cold-EI Mass Spectrometry for this compound Molecular Ion Abundance
Conventional electron ionization (EI) GC-MS can sometimes result in limited molecular ion abundance for larger hydrocarbons due to fragmentation. Cold-EI (Electron Ionization) Mass Spectrometry, which utilizes a supersonic molecular beam interface and electron ionization of vibrationally cold molecules, significantly enhances the molecular ion intensity. This is particularly beneficial for the accurate identification of compounds, especially in complex mixtures. up.ac.za, researchgate.net
Studies have shown that an abundant molecular ion is observed in the Cold-EI mass spectrum of this compound, whereas the molecular ion is significantly smaller in the NIST mass spectrum obtained with conventional EI. up.ac.za This enhanced molecular ion signal with Cold-EI facilitates the confident identification of this compound. The use of Cold-EI GC-MS has been investigated for the analysis of oxygenated compounds in heavy oxidized paraffinic fractions, where it aids in the accurate identification of components. up.ac.za
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds based on their interactions with a stationary phase and a liquid mobile phase. While GC is typically favored for volatile hydrocarbons, HPLC can be applied to analyze and isolate larger or less volatile compounds, or as a preparative technique.
Reverse Phase HPLC Method Development for this compound
Reverse phase HPLC (RP-HPLC) is a common mode of HPLC that uses a nonpolar stationary phase and a polar mobile phase. This technique is suitable for the separation of nonpolar compounds like this compound. Method development in RP-HPLC involves optimizing parameters such as the stationary phase chemistry, mobile phase composition, flow rate, and temperature to achieve adequate separation and detection.
A reverse phase HPLC method for the analysis of this compound has been developed using a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile, water, and phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (LC-MS), phosphoric acid can be replaced with formic acid to ensure compatibility. sielc.com This indicates that RP-HPLC methods can be developed for the analytical separation of this compound.
HPLC Fractionation for Isolation of this compound
HPLC can also be used as a preparative technique for the isolation of specific compounds from complex mixtures through fractionation. In this process, the separated components eluting from the HPLC column are collected in different fractions.
While direct information on HPLC fractionation specifically for the isolation of analytical quantities of this compound is less prevalent in the provided results, the principle of HPLC fractionation is well-established and applied in the isolation of various compounds, including hydrocarbons and other lipids, from natural extracts. mdpi.com For example, semi-preparative HPLC has been used to fractionate extracts and isolate compounds like docos-1-ene, a similar long-chain alkene. mdpi.com The scalability of RP-HPLC methods developed for analytical purposes suggests their potential for adaptation to preparative scale for the isolation of this compound or its impurities. sielc.com Furthermore, HPLC fractionation combined with GCxGC-TOFMS has been utilized to confirm the presence of cyclic compounds in complex samples, illustrating the power of coupled techniques for detailed analysis and isolation. up.ac.za
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Copolymers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and composition of organic molecules. By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, detailed information about the molecular structure, including connectivity, functional groups, and stereochemistry, can be obtained. NMR is particularly valuable for characterizing polymers and copolymers, providing insights into monomer incorporation, sequence distribution, and tacticity.
¹³C NMR spectroscopy has been extensively used for the structural characterization of poly-α-olefins, including copolymers of propylene (B89431) with higher α-olefins like this compound. tandfonline.com, mdpi.com Analysis of the ¹³C NMR spectra allows for the determination of the copolymer composition and the sequence of monomer units along the polymer chain. mdpi.com For instance, ¹³C NMR was employed to study the microstructure of copolymers synthesized from propylene and various higher α-olefins, including this compound, using metallocene catalysts. tandfonline.com, mdpi.com These studies provide detailed information about the incorporation of this compound units into the polymer backbone and the resulting polymer structure. mdpi.com ¹H NMR spectra of this compound are also available and can be used for structural confirmation. spectrabase.com
Fourier Transform Infrared (FTIR) Spectroscopy for this compound and Related Compounds
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their vibrational modes. For hydrocarbons like this compound, characteristic absorption bands in the IR spectrum correspond to C-H stretching and bending vibrations, as well as C=C stretching vibrations. libretexts.orgvscht.czlibretexts.org
The IR spectrum of this compound is expected to show specific peaks indicative of its structure. Typical IR absorptions for alkenes include:
=C–H stretching: Bands in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.czlibretexts.org This is characteristic of the hydrogen atoms attached to the sp² hybridized carbons of the double bond.
C–H stretching (alkane portion): Strong bands in the region of 3000–2850 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the saturated part of the long hydrocarbon chain. libretexts.orgvscht.czlibretexts.org
C=C stretching: A moderate band is typically observed in the region of 1680-1640 cm⁻¹, corresponding to the stretching vibration of the carbon-carbon double bond. libretexts.orgvscht.czlibretexts.org
=C–H bending: Bands in the region of 1000-650 cm⁻¹ are attributed to the bending vibrations of the =C–H group. libretexts.orgvscht.czlibretexts.org These bands can be quite strong and are often found within the fingerprint region of the spectrum.
C–H bending or scissoring (alkane portion): Bands around 1470-1450 cm⁻¹. libretexts.orgvscht.czlibretexts.org
C–H rocking (methyl group): A band around 1370-1350 cm⁻¹. libretexts.orgvscht.czlibretexts.org
C–H rocking (long chain alkanes): A band around 725-720 cm⁻¹, seen only in long chain alkanes. libretexts.orgvscht.czlibretexts.org
FTIR spectroscopy has been used in the analysis of various organic materials, including the identification of functional groups in compounds found in vegetables and fruits, where this compound has been reported as a component. ubm.rocabidigitallibrary.org While specific detailed research findings solely on the FTIR of pure this compound in the provided search results are limited, the general principles of alkene and long-chain alkane IR spectroscopy apply. SpectraBase lists FTIR spectra available for this compound, including transmission and vapor phase techniques. spectrabase.com Studies on long-chain n-alkanes also highlight the use of FTIR to obtain structural information from progression bands. shu.ac.uk
Advanced Separation Techniques for this compound Isolation
Isolating this compound from complex mixtures, such as those found in natural sources or synthetic processes, often requires advanced separation techniques. These methods exploit differences in physical and chemical properties to achieve high purity.
Supercritical Fluid Chromatography (SFC) as a Pre-separation Technique
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. hightechlabs.comslideshare.net SFC offers advantages over traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the separation of a range of compounds, including those that are less volatile than amenable to GC but not sufficiently polar for efficient separation by HPLC. slideshare.net The properties of supercritical fluids, intermediate between those of a gas and a liquid, allow for faster separations and higher efficiency. slideshare.net
SFC has been explored as a pre-separation technique for complex mixtures, including petrochemical streams containing various hydrocarbons like alkanes and alkenes. up.ac.zaup.ac.za While direct mentions of SFC specifically for isolating this compound are not prominent in the provided results, the technique's ability to separate hydrocarbons based on differences in chain length and degree of unsaturation makes it potentially applicable. up.ac.za Research indicates that SFC can be used to separate saturated and unsaturated compounds. up.ac.zaup.ac.za The choice of stationary phase and mobile phase modifiers is crucial for optimizing separation in SFC. chromatographytoday.comdiva-portal.org SFC can be coupled with other techniques, such as GC×GC, for comprehensive analysis. up.ac.za
Solid-Phase Extraction (SPE) in this compound Sample Preparation
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating analytes of interest from a matrix and removing interfering compounds. thermofisher.com SPE utilizes a solid stationary phase to selectively retain components of a sample based on their physical and chemical properties, such as polarity, while unwanted components are washed away. thermofisher.com
For the sample preparation of non-polar hydrocarbons like this compound, SPE methods would typically involve a non-polar stationary phase and appropriate solvents to selectively retain or elute the target compound. thermofisher.com Samples containing non-polar analytes are often extracted using non-polar solvents like hexane (B92381) before the SPE process. thermofisher.com SPE can be used to reduce sample complexity and improve the accuracy and sensitivity of subsequent analytical techniques like GC or HPLC. thermofisher.com While specific applications of SPE solely for this compound are not detailed in the search results, SPE is a general technique applicable to the isolation of various organic compounds, including hydrocarbons, from different matrices. thermofisher.comresearchgate.net
Urea (B33335) Adduction for Separation of this compound from Complex Mixtures
Urea adduction is a crystallization-based separation technique that exploits the ability of urea to form crystalline inclusion compounds (adducts) with straight-chain or minimally branched organic molecules. ucl.ac.ukjove.comgoogle.com The crystal lattice of urea forms channels that can accommodate linear molecules of suitable size, while highly branched or cyclic compounds are excluded. jove.comgoogle.com This property makes urea adduction particularly useful for separating linear hydrocarbons, such as n-alkanes and alpha-olefins like this compound, from branched and cyclic isomers. jove.comgoogle.comresearchgate.net
The process typically involves mixing the sample with urea in the presence of an activating solvent, such as methanol (B129727) or ethanol, which facilitates the formation of the crystalline adducts. ucl.ac.ukresearchgate.netwpmucdn.com Straight-chain compounds become trapped within the urea channels, forming a solid adduct, while branched and cyclic compounds remain in the solution. jove.comgoogle.com The solid urea adduct can then be separated by filtration. deepseadrilling.org The adducted compounds are subsequently recovered by decomposing the urea adduct, usually by adding water, which dissolves the urea crystals and releases the included molecules. jove.comwpmucdn.comdeepseadrilling.org These released compounds can then be extracted using a suitable solvent. jove.comdeepseadrilling.org
Urea adduction has been successfully applied to the separation of n-paraffins and 1-olefins from complex mixtures like shale oil. researchgate.netnii.ac.jpresearchgate.net Studies have shown that urea adduction is effective in concentrating n-alkanes and 1-olefins with more than 16 carbon atoms, including n-eicosane (B1172931) and this compound, from such matrices. researchgate.netnii.ac.jpresearchgate.net The technique is considered effective for separating straight-chain hydrocarbons from branched and cyclic ones. jove.comgoogle.com
Here is a table summarizing some key aspects of the separation techniques discussed:
| Technique | Principle | Application for this compound | Advantages |
| SFC | Differential partitioning between a stationary phase and a supercritical fluid mobile phase. hightechlabs.comslideshare.net | Potential for separation based on chain length and unsaturation, pre-separation of hydrocarbon mixtures. up.ac.zaup.ac.za | Faster separations, higher efficiency, use of less toxic solvents (CO₂). slideshare.netdiva-portal.org |
| SPE | Selective retention of analytes on a solid stationary phase based on physicochemical properties. thermofisher.com | Sample preparation, isolation from complex matrices, removal of interferences. thermofisher.com | Reduces sample complexity, improves analytical sensitivity, lower solvent usage than LLE. thermofisher.com |
| Urea Adduction | Formation of crystalline inclusion compounds with straight-chain molecules. ucl.ac.ukjove.comgoogle.com | Separation of linear this compound from branched and cyclic hydrocarbons. jove.comgoogle.comresearchgate.netnii.ac.jpresearchgate.net | Effective for separating linear from non-linear isomers, relatively simple procedure. jove.comgoogle.com |
Polymerization and Material Science Applications of 1 Eicosene
Homopolymerization of 1-Eicosene (B165122) to Poly-1-Eicosene
The homopolymerization of this compound yields poly-1-eicosene. This process can be effectively carried out using specific catalyst systems, such as zirconocene (B1252598) and hafnocene catalysts. These catalysts are known to produce poly-alpha-olefins with controlled molecular weights and narrow molecular weight distributions. researchgate.net For instance, hafnocene catalysts have been shown to yield poly-alpha-olefins with higher molecular weights compared to those produced with zirconocene catalysts. researchgate.net
Copolymerization of this compound with Other Monomers
Copolymerization of this compound with other monomers is a versatile approach to tailor the properties of polyolefin materials. By incorporating this compound into a polymer chain, the resulting copolymer can exhibit modified crystallinity, thermal transitions, and mechanical performance compared to the homopolymers of the constituent monomers.
Copolymerization with Propylene (B89431) using Pyridylamidohafnium Catalysts
Copolymerization of propylene with higher alpha-olefins, including this compound (C20), has been successfully achieved using dimethyl pyridylamidohafnium catalysts. nih.govmdpi.comresearchgate.netnih.gov This catalytic system is effective in incorporating higher alpha-olefins, even at relatively high concentrations. mdpi.com The copolymerization reactions conducted under optimized conditions have yielded a series of copolymers with varied comonomer incorporation, high molecular weight, and narrow molecular weight distribution. nih.govmdpi.comresearchgate.netnih.gov
Detailed studies using techniques such as 13C NMR, wide-angle X-ray scattering, and differential scanning calorimetry (DSC) have been employed to investigate the microstructure, thermal properties, and mechanical properties of these propylene-1-eicosene copolymers. nih.govmdpi.comresearchgate.netnih.gov The incorporation of this compound units significantly influences the resulting polymer structure and properties.
Ethylene-1-Eicosene Copolymers and Microstructural Analysis
Ethylene-1-eicosene copolymers have been synthesized using various catalyst systems, including methylaluminoxane (B55162) (MAO) activated dimethylsilanediyl(tetracyclopentadienyl)(tert-butylamido)-titanium dichloride catalysts. sigmaaldrich.comottokemi.comresearchgate.net The incorporation of this compound into the polyethylene (B3416737) chain introduces long side branches, which can affect the polymer's crystallinity, thermal behavior, and rheological properties. researchgate.net
Microstructural analysis of ethylene-1-eicosene copolymers is typically performed using techniques such as 13C NMR spectroscopy. acs.orgbac-lac.gc.ca This technique allows for the determination of comonomer content and sequence distribution within the polymer chain, providing insights into how the monomers are incorporated during polymerization. The presence of long chain branching (LCB) in ethylene-1-eicosene copolymers, particularly those prepared with certain catalyst systems, has been detected and quantified using rheological measurements. researchgate.net Copolymers with low incorporation of this compound have shown behavior typical of long chain branched polymers. researchgate.net
The thermal behavior of ethylene-1-eicosene copolymers has been studied using DSC. researchgate.netbac-lac.gc.ca Increasing the incorporation of this compound has been shown to decrease the melting temperature. researchgate.net At higher this compound contents, a second melting peak has been observed, attributed to side chain crystallization. researchgate.net
Structure-Property Relationships in this compound-Based Polymers
In copolymers, the incorporation of this compound disrupts the crystallinity of the main polymer backbone. For example, in propylene-1-eicosene copolymers, the insertion of this compound units shortens the regular isotactic sequences of the polypropylene (B1209903) backbone, leading to a decrease in melting temperature. mdpi.com At higher this compound contents, the copolymers can become less crystalline or even elastomeric. nih.govmdpi.com The length and content of the alpha-olefin side chain are critical factors in determining the final mechanical properties of the copolymers. nih.govmdpi.comnih.gov
The presence of long chain branches introduced by this compound in ethylene (B1197577) copolymers can also significantly impact rheological properties, leading to behavior characteristic of branched polymers at lower this compound incorporation levels. researchgate.net
Applications of this compound in Advanced Materials
This compound and its polymers find applications in the development of advanced materials, particularly in areas requiring tailored thermal, mechanical, or surface properties. The ability to control the polymerization process and copolymer composition allows for the design of materials for specific uses.
One area of application is in the production of polyolefin elastomers (POEs). nih.govmdpi.comresearchgate.netnih.gov Copolymerization of propylene with higher alpha-olefins like this compound using specific catalysts has proven to be an effective route to synthesize polypropylene-based elastomers with desirable properties. nih.govmdpi.comresearchgate.netnih.gov
Beyond elastomers, this compound-based polymers can be relevant in other material science applications. While not exclusively focused on this compound, the broader class of higher alpha-olefin polymers and copolymers are explored for applications ranging from adhesives and toughening modifiers to compatibilizers. researchgate.netresearchgate.net The unique properties imparted by the long hydrocarbon chain of this compound, such as hydrophobicity, can also be leveraged in applications like surface active agents or in formulations requiring specific solubility characteristics. nih.govthegoodscentscompany.comcymitquimica.com
Elastomeric Properties of this compound Copolymers
Copolymerization of propylene with this compound using pyridylamidohafnium catalysts has demonstrated the potential to produce polypropylene-based elastomers. nih.govmdpi.comresearchgate.netnih.gov When the comonomer content of this compound reaches above a certain threshold, typically around 12 mol%, the resulting copolymers exhibit elastomeric behavior with high ductility. nih.govmdpi.comnih.gov
The elastomeric properties are a result of the copolymer's microstructure, where the incorporation of this compound disrupts the formation of large, rigid crystalline domains characteristic of isotactic polypropylene homopolymer. Instead, the structure likely consists of smaller crystalline regions acting as physical crosslinks within a flexible amorphous matrix. researchgate.net The extent of this compound incorporation and the resulting chain entanglement density in the amorphous phase play crucial roles in achieving excellent elastic recovery and flexibility in these copolymers. nih.govmdpi.comnih.govresearchgate.net Stress-strain curves of propylene-1-eicosene copolymers with varying this compound content illustrate the transition from more rigid behavior at lower incorporation to typical elastomeric behavior at higher levels. nih.govresearchgate.net
Here is an example of how data on the thermal properties of ethylene-1-eicosene copolymers might be presented in an interactive table:
| This compound Content (wt%) | Melting Temperature 1 (°C) | Melting Temperature 2 (°C) |
| 0 | 135 | - |
| >39 | - | Observed |
Here is an example of how data on the mechanical properties of propylene-1-eicosene copolymers might be presented:
| This compound Content (mol%) | Behavior | Ductility | Elastic Recovery |
| < 12 | More rigid | Lower | Lower |
| ~12 | Ductile | High | Improved |
| ~18 | Elastomeric | High | Obvious strain-hardening |
| ~20 (P/C16 example) | Elastomeric | High | Excellent |
Environmental and Biological Research on 1 Eicosene
Biodegradation of 1-Eicosene (B165122)
Biodegradation is a key process in the environmental breakdown of hydrocarbons like this compound. Microorganisms play a significant role in this process, utilizing hydrocarbons as a carbon and energy source researchgate.net.
Microbial Degradation Pathways of this compound
While the specific metabolic pathways for this compound degradation are not as extensively documented as for some other hydrocarbons, research indicates that microbial communities are capable of breaking down alkenes of various chain lengths, including C20 alkenes like this compound researchgate.netasm.org. Studies investigating the biodegradation of polyethylene (B3416737) pyrolysis products, which contain long-chain alkenes, have shown that microbial consortia can metabolize these compounds acs.orgresearchgate.net. The antimicrobial activity of this compound itself is attributed to its interaction with microbial cell membranes, suggesting a potential point of interaction for degradation mechanisms mdpi.com. This interaction can lead to increased membrane fluidity and leakage of intracellular contents mdpi.com.
Role of Microbial Consortia in this compound Breakdown
Microbial consortia, composed of diverse microorganisms, often exhibit higher degradation capacities for complex hydrocarbon mixtures compared to individual strains due to their broader range of metabolic pathways and potential synergistic interactions researchgate.net. Research on the biodegradation of alkenes, including this compound, frequently utilizes enriched consortia derived from various environmental sources like farm compost, sediment, and soil researchgate.netacs.orgasm.orgnih.gov. These studies have demonstrated that microbial communities from diverse environments can rapidly metabolize alkenes researchgate.netasm.org. Dominant taxa in alkene-degrading consortia have been identified, including bacteria from the phylum Proteobacteria and families such as Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae researchgate.netasm.orgacs.orgnih.gov. The cooperative and competitive interactions within these consortia can contribute to enhanced hydrocarbon biodegradation acs.org.
Biodegradation of this compound in Contaminated Environments
This compound has been detected as a residue in contaminated environments, such as farmland soils, suggesting its presence and persistence semanticscholar.org. However, it has also been identified as a compound that can be degraded by microbial activity in these environments semanticscholar.org. Studies on the bioremediation of petroleum-contaminated soils and water have shown that microorganisms can degrade various hydrocarbons, including long-chain alkenes like this compound nih.govacs.org. For example, efficient degradation of diesel range organics with higher carbon numbers, such as n-eicosene, has been observed in soil bioelectrochemical systems nih.gov. Research on indigenous bacterial isolates from polluted soils has also indicated the potential for the biodegradation of hydrocarbons, including this compound acs.org.
Environmental Fate and Transport of this compound
The environmental fate and transport of a chemical compound describe how it changes and moves through the environment cdc.gov. For this compound, as a long-chain hydrocarbon, its physical and chemical properties influence its behavior in different environmental media. This compound is a colorless, oily liquid with low solubility in water ontosight.aiscbt.com. Compounds with low solubility and mobility, like this compound, tend to persist in environments like soil semanticscholar.org. Information regarding the persistence, bioaccumulation, and mobility of this compound is limited in some safety data resources scbt.com. However, as a hydrocarbon, it is subject to processes like volatilization, adsorption to soil and sediment particles, and biodegradation cdc.gov.
Biological Activities and Interactions of this compound
This compound has been reported to exhibit biological activities, particularly antimicrobial properties ontosight.aimdpi.com. It is found in various natural sources, including plants, and contributes to their bioactivity ontosight.aimdpi.com. The antimicrobial mechanism of this compound is thought to involve interference with the structural integrity and functionality of microbial membranes through hydrophobic interactions, leading to increased membrane fluidity and leakage of intracellular contents mdpi.com. Beyond antimicrobial effects, alkenes like this compound can play roles in cell membrane structure and function, influencing membrane fluidity, and may be involved in signaling pathways, although these roles are less well-defined compared to other fatty acids and their derivatives ontosight.ai. Research into related compounds, such as 9-eicosene, also suggests potential roles in insect pheromone signaling and possible anticancer properties, indicating the broader biological relevance of eicosene isomers smolecule.com.
Antimicrobial Activity of this compound
Studies have indicated that this compound possesses antimicrobial activity. Alkenes, including this compound, are reported to exhibit antimicrobial properties, often interfering with the structural integrity and functionality of microbial membranes. mdpi.comespublisher.com This disruption can lead to cell lysis and inhibition of growth. mdpi.comespublisher.com
Research on extracts from plants such as Mentha asiatica and Cenchrus pennisetiformis, which contain this compound, has demonstrated antimicrobial potential against various microorganisms. mdpi.comscielo.br For instance, the ethyl acetate (B1210297) sub-fraction of the methanolic shoot extract of C. pennisetiformis, containing 8.32% this compound, showed significant antifungal potential against Fusarium oxysporum f. sp. lycopersici, with different concentrations resulting in 49-100% suppression in fungal biomass. scielo.br Another study on the ethanolic extract of Syzygium aromaticum (clove), which contained 6.30% this compound among other compounds, demonstrated promising antibacterial activity against multidrug-resistant Pseudomonas aeruginosa isolates and other tested bacteria, showing a maximum zone of inhibition of 23 mm. researchgate.net
While the precise mechanisms can vary depending on the specific microorganism and the presence of other compounds in natural extracts, the hydrophobic nature of this compound is considered to play a crucial role in its interaction with microbial cell membranes. espublisher.com
Hydrophobic Interactions of this compound with Lipid Bilayers
This compound is known to engage in hydrophobic interactions with lipid bilayers. mdpi.com These interactions are significant as they can influence the properties of biological membranes. Hydrophobic interactions are the associations of nonpolar molecules or regions of molecules with each other in an aqueous environment, driven by the tendency of water molecules to maximize hydrogen bonding among themselves. libretexts.org
In the context of lipid bilayers, the hydrophobic tails of lipid molecules face inwards, away from the aqueous surroundings, forming a hydrophobic core. libretexts.orghuji.ac.il this compound, being a hydrocarbon with a long carbon chain, is also hydrophobic and can integrate into this nonpolar core of the lipid bilayer. libretexts.orgcymitquimica.com This interaction can lead to increased membrane fluidity and potentially cause leakage of intracellular contents, contributing to its antimicrobial effects. mdpi.com
Studies on the interaction of hydrophobic ions with lipid bilayer membranes have shown that these interactions can affect membrane fluidity. nih.gov While these studies may not specifically focus on this compound, they provide a general understanding of how hydrophobic molecules can influence membrane properties. The viscosity of alkenes, including this compound, has been shown to increase with increasing chain length, which can be relevant when considering their behavior within the lipid environment of a membrane. nih.govbiorxiv.org
This compound in Natural Products and Extracts
This compound has been identified as a constituent in various natural products and plant extracts, highlighting its widespread occurrence in the environment. It has been reported in:
Mentha asiatica Boriss. mdpi.comespublisher.com
Cenchrus pennisetiformis scielo.br
Dendrobium anceps Sw. (Orchidaceae) jmpas.com
Baphia nitida researchgate.net
Vanilla madagascariensis nih.gov
Daphne odora nih.gov
Clusia grandiflora thegoodscentscompany.com
Passiflora mucronata thegoodscentscompany.com
Persea americana (avocado) fruit oil thegoodscentscompany.com
Red poppy (Papaver rhoeas) thegoodscentscompany.com
Viola odorata (sweet violet) leaf absolute thegoodscentscompany.com
Syzygium aromaticum (clove) researchgate.net
The presence of this compound in these diverse plant species suggests it may play various ecological or physiological roles. It is often found alongside other hydrocarbons, fatty acids, and various phytochemicals, depending on the plant species and the extraction method used. mdpi.comscielo.brjmpas.comresearchgate.net For example, GC-MS analysis of Dendrobium anceps leaf extracts identified this compound along with compounds like oleic acid, phytol, and flavone. jmpas.com In Cenchrus pennisetiformis, this compound was found in an ethyl acetate extract also containing phenols and fatty acid esters. scielo.br
Inhibition of Microbial Growth by this compound
The presence of this compound in natural extracts has been correlated with the inhibition of microbial growth. As discussed in Section 5.3.1, the antimicrobial activity attributed to this compound and other alkenes is often linked to their ability to disrupt microbial membranes. mdpi.comespublisher.com
Studies investigating the effects of extracts containing this compound on microbial growth have shown inhibitory effects against a range of microorganisms. Extracts from Mentha asiatica containing this compound and other alkenes have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli, as well as the yeast Candida albicans. espublisher.com
Research on the chloroform (B151607) fraction of Cleome amblyocarpa, which was found to contain this compound among other compounds, showed antimicrobial actions against Escherichia coli, Klebsiella pneumonia, Bacillus cereus, Pseudomonas aeruginosa, and Candida albicans. jrespharm.com
While specific minimum inhibitory concentration (MIC) data solely for isolated this compound against a wide range of microbes is not extensively detailed in the provided sources, the consistent reporting of this compound in extracts exhibiting antimicrobial properties supports its contribution to these effects. The mechanism of action often involves the disruption of the microbial cell membrane, leading to impaired cellular functions and inhibited growth. mdpi.comespublisher.com
Here is a summary of some reported antimicrobial activities of extracts containing this compound:
| Source Plant / Extract | Microorganisms Tested | Observed Activity / Compounds Present (including this compound) |
| Cenchrus pennisetiformis ethyl acetate extract scielo.br | Fusarium oxysporum f. sp. lycopersici | Antifungal activity (49-100% suppression of fungal biomass). Contains 8.32% this compound, Phenol, 2,4-bis{1,1-dimethlethyl}-, Hexadecanoic acid, ethyl-ester, etc. |
| Mentha asiatica extracts mdpi.comespublisher.com | Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | Antimicrobial activity. Contains this compound, 1-tetradecene, 3-eicosene, 1,6,10-dodecatriene, 1-octen-3-yne, etc. MIC values reported for some strains. espublisher.com |
| Cleome amblyocarpa chloroform fraction jrespharm.com | Escherichia coli, Klebsiella pneumonia, Bacillus cereus, Pseudomonas aeruginosa, Candida albicans | Antimicrobial actions. Contains this compound, 2-Tetracosane, Palmitic acid, 2-Aminothiazole, Linolenic acid, etc. Inhibition zones reported. jrespharm.com |
| Syzygium aromaticum ethanolic extract researchgate.net | Multidrug-resistant Pseudomonas aeruginosa isolates, other tested bacteria | Antibacterial activity (maximum zone of inhibition 23 mm). Contains 6.30% this compound, Oleic acid, Guanosine, Indole, Cis-10-nonadecenoic acid, etc. |
This table summarizes findings from the provided sources where this compound was identified in an extract that also demonstrated antimicrobial activity.
Theoretical and Computational Studies of 1 Eicosene
Quantum Chemical Calculations for 1-Eicosene (B165122)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometric parameters of molecules. For this compound, these calculations provide a detailed picture of the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. The double bond between the first and second carbon atoms (C1=C2) is of particular interest, as its electronic properties govern much of the molecule's reactivity.
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is primarily localized around the π-orbital of the C=C double bond, making this region susceptible to electrophilic attack. The LUMO, conversely, is distributed over the σ*-antibonding orbitals, indicating sites for potential nucleophilic interaction.
Mulliken population analysis, another output of quantum chemical calculations, can be used to estimate the partial atomic charges on each atom in the this compound molecule. This analysis typically reveals a slight negative charge on the carbon atoms of the double bond, with the terminal C1 atom being slightly more negative than the C2 atom, reflecting the electron-donating effect of the long alkyl chain.
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of this compound. This allows for the assignment of specific vibrational modes to the experimentally observed spectral peaks. Key vibrational modes for this compound include the C=C stretching vibration, C-H stretching vibrations of the vinyl group, and various bending and scissoring modes of the methylene (B1212753) (CH₂) groups in the long alkyl chain.
Below are illustrative tables of data that would be expected from DFT calculations on this compound, based on studies of similar long-chain alpha-olefins.
Table 1: Calculated Geometric Parameters for the Vinyl Group of this compound
This data is illustrative and based on typical values for long-chain alpha-olefins calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Value |
| C1=C2 Bond Length | ~1.34 Å |
| C2-C3 Bond Length | ~1.51 Å |
| C1-H Bond Length | ~1.09 Å |
| C2-H Bond Length | ~1.09 Å |
| ∠ H-C1-H Angle | ~117° |
| ∠ H-C2-C1 Angle | ~121° |
| ∠ C1-C2-C3 Angle | ~125° |
Table 2: Calculated Electronic Properties of this compound
This data is illustrative and based on typical values for long-chain alpha-olefins calculated at the B3LYP/6-31G(d) level of theory.
| Property | Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ 1.2 eV |
| HOMO-LUMO Gap | ~ 7.7 eV |
| Dipole Moment | ~ 0.3 D |
Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound
This data is illustrative and based on typical values for long-chain alpha-olefins calculated at the B3LYP/6-31G(d) level of theory.
| Atom | Charge (e) |
| C1 (vinyl) | ~ -0.24 |
| C2 (vinyl) | ~ -0.15 |
| H (on C1) | ~ 0.12 |
| H (on C2) | ~ 0.13 |
| C3 | ~ -0.21 |
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in the liquid state, at interfaces, and its conformational dynamics. These simulations rely on force fields, which are sets of empirical energy functions that describe the potential energy of a system of particles.
In the bulk liquid phase, MD simulations can be used to calculate various macroscopic properties of this compound, such as density, viscosity, and diffusion coefficients, at different temperatures and pressures. These simulations can also reveal details about the local structure and ordering of the molecules in the liquid state. For instance, the radial distribution function can show the probability of finding a molecule at a certain distance from another, providing information on the packing of the long hydrocarbon chains.
Furthermore, MD simulations are well-suited to study the behavior of this compound at interfaces, for example, at a liquid-vapor or a liquid-solid interface. These studies are relevant to applications such as lubrication and surface coatings. Simulations can reveal how the this compound molecules orient themselves at an interface, with the nonpolar alkyl tail and the slightly more polar double bond potentially exhibiting different affinities for various surfaces. For instance, in a simulation of 1-dodecene (B91753) (a shorter alpha-olefin) at an interface with a polar solid, the molecules may show a preference for certain orientations.
Table 4: Illustrative Output from a Molecular Dynamics Simulation of Liquid this compound
This data is illustrative and based on typical simulation results for long-chain hydrocarbons.
| Property | Simulated Value |
| Density at 298 K | ~ 790 kg/m ³ |
| Self-Diffusion Coefficient at 298 K | ~ 1.5 x 10⁻¹⁰ m²/s |
| Radius of Gyration | ~ 7.5 Å |
| End-to-End Distance (average) | ~ 18 Å |
Modeling of this compound Reactivity and Interactions
Modeling the reactivity of this compound involves computational methods to predict the outcomes of chemical reactions and understand the underlying reaction mechanisms. This can range from quantum mechanical calculations of transition states to more complex models that incorporate environmental effects.
A primary area of interest for modeling this compound reactivity is in polymerization reactions. As an alpha-olefin, this compound can be polymerized to produce poly(this compound), a polymer with long side chains. Computational models can be used to study the mechanism of polymerization with various catalysts, such as Ziegler-Natta or metallocene catalysts. These models can help in understanding the insertion of the monomer into the growing polymer chain, the stereoselectivity of the reaction, and the factors that influence the molecular weight of the resulting polymer.
Another important reaction of this compound is epoxidation, where the double bond is converted into an epoxide ring. This is a valuable transformation for producing chemical intermediates. Computational modeling can elucidate the reaction pathway of epoxidation with different oxidizing agents, such as peroxy acids or hydrogen peroxide in the presence of a catalyst. By calculating the energy profile of the reaction, including the activation energies of transition states, researchers can gain insights into the most favorable reaction conditions and catalyst design.
The interactions of this compound with other molecules and surfaces can also be modeled. For example, its adsorption on catalytic surfaces can be studied using quantum mechanics/molecular mechanics (QM/MM) methods, where the reactive site is treated with a high level of quantum theory and the surrounding environment is described by a more computationally efficient molecular mechanics force field. This approach can provide a detailed understanding of how the molecule binds to the catalyst and how this interaction facilitates a chemical reaction.
Table 5: Illustrative Modeled Reaction Energetics for this compound
This data is illustrative and based on typical DFT calculations for reactions of long-chain alpha-olefins.
| Reaction | Property | Illustrative Value (kJ/mol) |
| Epoxidation with peroxyacetic acid | Activation Energy | ~ 50-60 |
| Reaction Energy | ~ -150 to -170 | |
| Hydrogenation to Eicosane | Activation Energy (on Pt catalyst) | ~ 40-50 |
| Reaction Energy | ~ -120 to -130 |
Emerging Research Directions and Future Perspectives for 1 Eicosene
Sustainable Production of 1-Eicosene (B165122)
Ensuring the sustainable production of natural products, including compounds like this compound, is a growing area of research. Understanding the biosynthetic origins of such molecules is a key aspect of this effort e-fas.org. Alternative methods for sourcing these compounds in sufficient quantities for research and commercialization are being investigated, including genetic modification and microbial fermentation e-fas.org. While research specifically focused on the microbial synthesis of this compound is still developing, the use of microbial processes involving this compound, such as its application as an internal standard in the extraction of microbially synthesized compounds, highlights the potential intersection of microbial biotechnology and this compound handling nih.gov. The broader push for sustainable production of natural products suggests that biological routes for this compound may be explored further in the future e-fas.org.
Novel Catalytic Systems for this compound Transformations
The transformation of this compound into valuable products relies heavily on efficient catalytic systems. Research is exploring novel catalysts for various reactions involving this alpha-olefin. For instance, pyridylamidohafnium catalysts have been investigated for the copolymerization of propylene (B89431) with higher alpha-olefins, including this compound, demonstrating retained catalytic activity even at higher alpha-olefin concentrations mdpi.com. This allows for the synthesis of copolymers with varied comonomer incorporation and controlled molecular weights mdpi.com.
Another area of development is the hydrosilylation of terminal aliphatic olefins like this compound using novel boronic acid-substituted silica (B1680970) supported Pt catalysts sci-hub.se. These catalysts have shown efficiency in catalyzing the hydrosilylation of this compound, albeit with slightly decreased yields compared to shorter-chain olefins, while maintaining high regioselectivity for the β-adduct sci-hub.se.
Olefin metathesis is another significant transformation for this compound. Studies have evaluated silica-supported molybdenum catalysts for the metathesis of linear alpha-olefins, including this compound acs.org. While the activity can decrease with increasing olefin chain length, different molybdenum-based catalysts exhibit varying trends in activity as a function of substrate chain length acs.org. Metallocene catalysts, such as zirconocene (B1252598) and hafnocene catalysts, have also been successfully employed for the polymerization of this compound, producing isotactic polymers with narrow molecular weight distributions researchgate.netresearchgate.net. Hafnocene catalysts, in particular, have been shown to yield poly-alpha-olefins with higher molecular weights compared to zirconocene catalysts researchgate.netresearchgate.net.
Advanced Characterization Techniques for Complex this compound Systems
Characterizing this compound and its transformation products, especially in complex systems like polymers or biological extracts, requires advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the identification of this compound in diverse samples, including extracts from biological sources and emissions from materials like charcoal e-fas.orgnijophasr.netmediresonline.orgmdpi.comku.ac.ke.
For characterizing polymers derived from this compound, techniques such as Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) are employed to analyze properties like microstructure, molecular weight, and thermal behavior researchgate.netresearchgate.net. Wide and Small Angle X-ray Scattering (WAXS and SAXS), along with Atomic Force Microscopy (AFM), are utilized to investigate the morphology and crystal structure of poly(this compound) researchgate.net. Liquid Chromatography-Mass Spectrometry (LC-MS) is also used in the analysis of extracts containing this compound e-fas.org. Furthermore, advanced techniques like high-throughput fluorescence microscopy are being developed to evaluate the composition, structure, and morphology of supported olefin polymerization catalysts relevant to this compound transformations bohrium.com.
Expanded Applications of this compound in Niche Areas of Material Science and Biotechnology
Beyond its traditional uses, research is exploring expanded applications for this compound and its derivatives in niche areas of material science and biotechnology. In material science, this compound can be used as a component in solvents for the preparation of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), which are being investigated for magnetic resonance imaging (MRI) applications google.com.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 1-Eicosene in laboratory settings?
- Synthesis : this compound can be synthesized via Fischer-Tropsch processes (hydrocarbon chain growth using CO and H₂ over catalysts) or isolated from natural sources like Baphia nitida leaves through chloroform extraction and chromatographic purification .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) to confirm structure, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and differential scanning calorimetry (DSC) to determine melting points (reported range: 25–30°C) .
- Key Data :
- Molecular Formula : C₂₀H₄₀
- CAS Registry : 3452-07-1
- Melting Point : 28.5°C (EPIWIN database, reliability flagged as "restricted") .
Q. What safety protocols are critical for handling this compound in experimental workflows?
- Storage : Store in sealed containers at <30°C, away from oxidizers, with ventilation to prevent vapor accumulation .
- Handling : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .
- Waste Disposal : Incinerate via EPA-approved methods; avoid environmental release due to unknown ecotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties of this compound (e.g., melting point discrepancies)?
- Methodological Cross-Validation :
- Use DSC to measure melting points under controlled heating rates (e.g., 2°C/min) and compare results with literature (e.g., 28.5°C vs. 25–30°C ).
- Replicate synthesis/isolation protocols to assess purity impacts (e.g., isomer content in commercial samples may skew results) .
- Data Interpretation : Review chromatographic retention times (RT) and peak areas in GC-MS to identify co-eluting contaminants, as seen in studies where this compound had an RT of 15.261 .
Q. What experimental designs are optimal for studying this compound’s biological activity (e.g., antimicrobial or anti-inflammatory effects)?
- In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus or Escherichia coli .
- Anti-Inflammatory Models : Apply trans-13-octadecenoic acid (a structurally related compound) protocols, such as COX-2 inhibition assays, adjusting concentrations based on this compound’s hydrophobicity .
Q. How can researchers address methodological challenges in isolating this compound from complex biological matrices?
- Extraction Optimization :
- Use gradient elution in column chromatography (silica gel) with hexane:ethyl acetate mixtures to separate this compound from fatty acids and terpenes .
- Validate purity via GC-MS fragmentation patterns (e.g., m/z 280.54 molecular ion) and compare with synthetic standards .
- Limitations : Low natural abundance in plant sources may require scaling up extraction volumes or using preparative GC .
Data Contradiction & Reproducibility
Q. What strategies ensure reproducibility in this compound research across laboratories?
- Documentation : Follow Beilstein Journal guidelines: detail solvent ratios, catalyst types (e.g., Fe-based for Fischer-Tropsch), and NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) .
- Open Data : Share raw chromatograms (e.g., retention indices from Zaikin & Borisov, 2002 ) and NMR spectra in supplementary materials to enable cross-lab validation .
- Error Analysis : Quantify uncertainties (e.g., ±0.5°C in melting points due to calibration drift) and report confidence intervals for biological activity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
